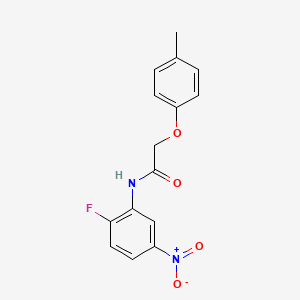

![molecular formula C20H18ClN5O3 B5520831 4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone](/img/structure/B5520831.png)

4-{[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetyl}-2-piperazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperazine derivatives and 1,2,4-triazole compounds have been extensively studied for their diverse biological activities and potential applications in various fields, including pharmaceutical chemistry. The interest in these compounds stems from their structural versatility and ability to interact with biological targets, leading to various pharmacological activities.

Synthesis Analysis

Synthesis of related compounds often involves multi-step protocols, including the formation of triazole rings, alkylation, and introduction of piperazine moieties. For example, the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrates a three-step protocol with good yield, highlighting the complexity and careful optimization required in synthesizing such molecules (Wujec & Typek, 2023).

Molecular Structure Analysis

Structural elucidation of these compounds typically involves a combination of high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) techniques. These methods confirm the molecular structure, including the presence of triazole and piperazine rings and substituent groups (Wujec & Typek, 2023).

Aplicaciones Científicas De Investigación

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, related to the compound , have been synthesized and investigated for their potential anticancer activities. Specifically, compounds with chlorophenyl substitutions demonstrated promising antiproliferative effects against MCF-7 breast cancer cells, showing potential as anticancer agents compared to the standard drug cisplatin (Yurttaş et al., 2014).

Antimicrobial Activities

Derivatives of 1,2,4-triazole have been synthesized from various ester ethoxycarbonylhydrazones with primary amines, including a compound starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, showing good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2010).

Antibacterial Screening

Novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing piperazine nucleus were synthesized and exhibited moderate activity towards Bacillus Subtilis and Escherichia Coli, suggesting their utility in developing new antibacterial agents (Deshmukh et al., 2017).

Antioxidant and Antitumor Activities

Evaluation of synthesized nitrogen heterocycles for antioxidant and antitumor activities revealed that certain triazine and pyrimidine derivatives exhibit significant properties, suggesting their application in treatment strategies against oxidative stress and cancer (El-Moneim et al., 2011).

Solubility and Pharmacokinetic Properties

A novel potential antifungal compound within the 1,2,4-triazole class demonstrated specific pharmacologically relevant physicochemical properties, including solubility in various solvents and biologically relevant media, providing insights into its solubility thermodynamics and partitioning processes, crucial for drug delivery system design (Volkova et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[2-[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,2,4-triazol-4-yl]acetyl]piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O3/c21-15-6-8-16(9-7-15)26-20(29)25(19(23-26)14-4-2-1-3-5-14)13-18(28)24-11-10-22-17(27)12-24/h1-9H,10-13H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQQKDJZPNFPIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)CN2C(=NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)methyl]benzamide hydrochloride](/img/structure/B5520750.png)

![3-{4-[(2-hydroxyethyl)amino]quinazolin-6-yl}phenol](/img/structure/B5520751.png)

![7-(dimethylamino)-3-phenyl-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5520756.png)

![(3S)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-N,N-dimethylazepan-3-amine](/img/structure/B5520776.png)

![1-{[1-(cyclopentylcarbonyl)-4-piperidinyl]carbonyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5520792.png)

![2-(4-chlorobenzyl)-8-(2-pyrazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5520807.png)

![N,3-dimethyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5520810.png)

![4-fluoro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5520820.png)

![3-bromo-N-{[(3,4-dimethylphenyl)amino]carbonyl}propanamide](/img/structure/B5520826.png)

![N-[2-(2-methoxyphenyl)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5520842.png)